Product packaging for 5-(3-Chlorophenyl)picolinic acid(Cat. No.:CAS No. 1225547-21-6)

5-(3-Chlorophenyl)picolinic acid

Cat. No.: B3046317
CAS No.: 1225547-21-6
M. Wt: 233.65
InChI Key: MJNAVDGXYYXWIU-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)picolinic acid (CAS 1225547-21-6) is a high-purity chemical compound supplied for research and development purposes. This organic compound belongs to the class of picolinic acid derivatives, characterized by a pyridine ring core substituted with a carboxylic acid group and a 3-chlorophenyl moiety . Picolinic acid derivatives are a significant class of synthetic auxins and have demonstrated substantial value in agricultural science research. Specifically, compounds within this structural family are investigated as potential lead structures for novel herbicide discovery . Their mechanism of action is distinct from other auxin analogs; research indicates that 2-picolinic acid-based synthetic auxins primarily bind to the auxin-signaling F-Box Protein 5 (AFB5) rather than the TIR1 receptor used by natural auxins, leading to potent herbicidal effects . The structural motif of 6-aryl-substituted-2-picolinic acid, as seen in this compound, serves as a key template in the design of new agrochemicals with high efficacy and potentially lower application rates . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use in humans. Researchers are advised to consult the Safety Data Sheet for proper handling information, as the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8ClNO2 B3046317 5-(3-Chlorophenyl)picolinic acid CAS No. 1225547-21-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-chlorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-10-3-1-2-8(6-10)9-4-5-11(12(15)16)14-7-9/h1-7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNAVDGXYYXWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679306
Record name 5-(3-Chlorophenyl)pyridine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225547-21-6
Record name 5-(3-Chlorophenyl)pyridine-2-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID50679306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3-chlorophenyl)pyridine-2-carboxylic acid
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 5-(3-Chlorophenyl)picolinic Acid

The synthesis of this compound, a molecule of interest in medicinal chemistry, is most prominently achieved through palladium-catalyzed cross-coupling reactions.

Cross-Coupling Approaches (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling reaction stands as the most widely documented and utilized method for synthesizing this compound. This palladium-catalyzed reaction facilitates the formation of a crucial carbon-carbon bond between a heteroaryl halide and a boronic acid. libretexts.org The general transformation involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

In a typical synthesis, 5-bromopicolinic acid serves as the heteroaryl halide starting material, which is coupled with 3-chlorophenyl boronic acid. The reaction is carried out in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)). A base, commonly potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), is essential to facilitate the transmetalation step. The reaction is typically conducted in a solvent like dimethylformamide (DMF) or toluene (B28343) under an inert atmosphere (nitrogen or argon) at elevated temperatures, generally between 80–100°C, for a duration of 12 to 24 hours. This method has been reported to yield approximately 62% of the desired product with high purity (>99%).

Table 1: Key Parameters for Suzuki-Miyaura Synthesis of this compound

Parameter Description
Starting Materials 5-bromopicolinic acid and 3-chlorophenyl boronic acid
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)
Base Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)
Solvent Dimethylformamide (DMF) or Toluene
Atmosphere Inert (Nitrogen or Argon)
Temperature 80–100°C
Reaction Time 12–24 hours
Reported Yield ~62%
Purity >99%

Oxidation Pathways from Precursor Aldehydes

While direct oxidation of a precursor aldehyde to form this compound is not extensively detailed in the provided search results, the oxidation of picolinaldehydes (pyridine-2-carboxaldehydes) to their corresponding picolinic acids is a well-established transformation in organic chemistry. wikipedia.org Pyridine (B92270) aldehydes are commonly synthesized through the oxidation of the corresponding hydroxymethyl or methylpyridines. wikipedia.org For instance, 2-methylpyridine (B31789) can be oxidized to picolinic acid using potassium permanganate (B83412) (KMnO₄). wikipedia.orgorgsyn.org It is plausible that 5-(3-Chlorophenyl)pyridine-2-carbaldehyde could serve as a direct precursor, which upon oxidation would yield this compound.

Synthetic Strategies for Picolinic Acid Derivatives (General)

A variety of synthetic strategies have been developed for the synthesis of the broader class of picolinic acid derivatives, showcasing the versatility of modern organic chemistry. nih.govpensoft.net

Multi-Component Reaction Systems for Picolinates and Picolinic Acid Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single step. researchgate.netnih.gov A notable example involves a three-component reaction for the synthesis of picolinate (B1231196) and picolinic acid derivatives. nih.govrsc.org This reaction utilizes an aldehyde, a β-ketoester or 1,3-diketone, and an ammonia (B1221849) source to construct the dihydropyridine (B1217469) core, which can be subsequently oxidized. nih.gov One specific method employs a reaction between 2-oxopropanoic acid or ethyl 2-oxopropanoate, ammonium (B1175870) acetate, malononitrile, and various aldehydes to generate picolinate and picolinic acid derivatives. nih.govrsc.org

Catalytic Synthesis Approaches Utilizing Heterogeneous Catalysts

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recyclability. researchgate.net In the context of picolinic acid derivative synthesis, metal-organic frameworks (MOFs) have emerged as effective catalysts. researchgate.netnih.govrsc.org For instance, a zirconium-based MOF, UiO-66(Zr)-N(CH₂PO₃H₂)₂, has been successfully used as a novel nanoporous heterogeneous catalyst for the one-pot synthesis of picolinate and picolinic acid derivatives at ambient temperature. nih.govrsc.org Another approach involves the selective oxidation of picoline to picolinic acid using a catalyst composed of an active component (like TiO₂ and V₂O₅) on a SiC carrier. google.com

Table 2: Examples of Heterogeneous Catalysts in Picolinic Acid Derivative Synthesis

Catalyst Type Application Reference
UiO-66(Zr)-N(CH₂PO₃H₂)₂ Metal-Organic Framework (MOF) One-pot synthesis of picolinates and picolinic acids nih.govrsc.org
TiO₂ and V₂O₅ on SiC Supported Metal Oxide Selective oxidation of picoline to picolinic acid google.com

Post-Synthetic Modifications and Functionalization of the Picolinic Acid Moiety

The inherent reactivity of both the carboxylic acid and the pyridine ring of this compound allows for a variety of chemical transformations. These modifications are instrumental in creating libraries of related compounds for structure-activity relationship (SAR) studies.

Derivatization of the Carboxylic Acid Group for Research Purposes

The carboxylic acid group of this compound is a prime target for derivatization, leading to the synthesis of esters, amides, and other related compounds. A particularly significant application of this derivatization is in the development of novel therapeutic agents.

One of the most notable derivatizations of this compound is its conversion into diacylhydrazide derivatives . This class of compounds has garnered considerable attention for its potential in treating visceral leishmaniasis. The synthesis of these derivatives typically involves a multi-step process. First, the carboxylic acid is activated, often by converting it into an acyl chloride using a reagent like thionyl chloride. This is a common strategy for preparing various hydrazides. nih.govnih.govresearchgate.net The resulting acyl chloride is then reacted with a substituted hydrazine (B178648) to form the final diacylhydrazide product. nih.gov This synthetic route allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's biological activity. For instance, a series of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold have been synthesized and shown to possess good insecticidal activities. nih.gov

Beyond diacylhydrazides, the carboxylic acid can be converted into various other amides and esters to explore their potential in different therapeutic areas. The formation of picolinamides is a common strategy in medicinal chemistry to develop new drugs. google.comgoogle.com For example, various picolinamide (B142947) derivatives have been synthesized and investigated for their potential as fungicides. google.com The general synthesis of amides from picolinic acid can be achieved by coupling the acid with amines. nih.gov

The derivatization of the carboxylic acid group is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of the parent compound. These modifications can influence factors such as solubility, membrane permeability, and binding affinity to biological targets.

Table 1: Key Derivatives of the Carboxylic Acid Group
Derivative TypeSynthetic ApproachKey ReagentsPurpose/Application
DiacylhydrazidesAcylation of hydrazinesThionyl chloride, substituted hydrazinesAntileishmanial agents, Insecticides nih.gov
AmidesAmine couplingCoupling agents (e.g., HATU), various aminesMedicinal chemistry, Fungicides google.comgoogle.comnih.gov
EstersEsterificationAlcohols, acid catalystsProdrugs, modification of physicochemical properties google.com

Transformations at the Pyridine Ring for Scaffold Diversification

While the carboxylic acid group is a common site for modification, the pyridine ring of this compound also presents opportunities for structural diversification, primarily through substitution reactions. These transformations can lead to novel scaffolds with distinct electronic and steric properties.

Halogenation is a key transformation for modifying the pyridine ring. For instance, the synthesis of 3-chloro-5-bromo-2-picolinic acid demonstrates that the pyridine ring of a substituted picolinic acid can be further halogenated. patsnap.com This particular compound is synthesized from 3-aminopyridine (B143674) through a series of steps including diazotization, chlorination, and subsequent bromination using N-bromosuccinimide. patsnap.com Another example from the literature shows that the reaction of picolinic acid with thionyl chloride to generate the acid chloride can also lead to the formation of 4-chloro-N-alkyl-N-phenylpicolinamides, indicating that chlorination of the pyridine ring can occur as a side reaction under certain conditions. nih.gov

Decarboxylative halogenation represents another significant transformation, although it results in the loss of the picolinic acid's defining carboxylic acid group. This process converts (hetero)aryl carboxylic acids into their corresponding halides. nih.govrsc.orgnih.govacs.org This method can be a powerful tool for creating diverse pyridine-based scaffolds from picolinic acid precursors. For example, a transition-metal-free decarboxylative halogenation of 2-picolinic acids using dihalomethane under oxygen has been developed to synthesize 2-halogen-substituted pyridines. rsc.org

Furthermore, nucleophilic aromatic substitution (NAS) on the pyridine ring is a potential pathway for introducing various functional groups. masterorganicchemistry.com The electron-deficient nature of the pyridine ring, especially when further activated by substituents, can facilitate attack by nucleophiles. For instance, the reaction of 2-chloronicotinic acid with various amines to form 2-(arylamino)nicotinic acid derivatives is a well-established example of nucleophilic substitution on a pyridine ring. researchgate.net While direct examples on this compound are not extensively documented in the provided results, the principles of NAS suggest that similar transformations could be applied to introduce amino, alkoxy, or other nucleophilic groups onto the pyridine ring, further diversifying the chemical space around this scaffold.

These transformations at the pyridine ring are crucial for exploring a wider range of chemical structures and identifying compounds with improved or novel biological activities.

Table 2: Transformations at the Pyridine Ring
TransformationDescriptionKey Reagents/ConditionsPotential Outcome
HalogenationIntroduction of halogen atoms (e.g., Cl, Br) onto the pyridine ring. nih.govpatsnap.comN-bromosuccinimide (NBS), Thionyl chloride nih.govpatsnap.comAltered electronic properties and potential for further cross-coupling reactions.
Decarboxylative HalogenationReplacement of the carboxylic acid group with a halogen atom. nih.govrsc.orgnih.govacs.orgDihalomethane, oxygen rsc.orgFormation of substituted pyridines without the carboxylic acid functionality.
Nucleophilic Aromatic SubstitutionReplacement of a leaving group on the pyridine ring by a nucleophile. masterorganicchemistry.comresearchgate.netAmines, alkoxides researchgate.netIntroduction of diverse functional groups like amino or alkoxy moieties.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of 3-Chlorophenyl Substitution on Molecular Interactions and Bioactivity

The substitution of a 3-chlorophenyl group at the 5-position of the picolinic acid ring is anticipated to significantly influence the molecule's electronic properties, conformation, and potential for intermolecular interactions, thereby affecting its bioactivity. While direct studies on 5-(3-Chlorophenyl)picolinic acid are not extensively available, insights can be drawn from research on other aryl-substituted picolinic acids, such as the 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, which are recognized as synthetic auxin herbicides nih.govmdpi.comnih.gov.

The position and nature of substituents on the phenyl ring of these related compounds have been shown to be critical for their herbicidal efficacy. For instance, in a series of 3-aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles, the introduction of a phenyl ring at the C-3 position was found to enhance herbicidal activity nih.gov. In the case of this compound, the chlorine atom at the meta-position of the phenyl ring introduces both steric and electronic effects. The chloro group is electron-withdrawing through its inductive effect, which can alter the acidity of the picolinic acid's carboxylic group and influence its binding affinity to biological targets. Furthermore, the presence of a halogen atom can lead to specific interactions, such as halogen bonding, which may play a role in the compound's binding to protein receptors chemrxiv.org.

Impact of Picolinic Acid Backbone Modifications on Mechanistic Outcomes

Modifications to the picolinic acid backbone are a key strategy for modulating the bioactivity and mechanism of action of this class of compounds. Studies on related picolinic acid derivatives have demonstrated that the introduction of various substituents at different positions of the pyridine (B92270) ring can have profound effects on their herbicidal properties and selectivity nih.govmdpi.com. For example, the introduction of a pyrazolyl group at the 6-position of 2-picolinic acid has been identified as a promising strategy for the discovery of novel synthetic auxin herbicides nih.gov.

In the context of this compound, the core picolinic acid structure is fundamental to its potential mode of action. The carboxylic acid group is a key feature, as its replacement with other acidic functionalities often leads to a decrease in activity in related compounds like indole (B1671886) acetic acid derivatives pharmacy180.com. The relative positions of the carboxylic acid and the aryl substituent are also critical. In many arylalkanoic acids, the acidic center is typically located one carbon atom away from the aromatic ring, and altering this distance can diminish biological activity pharmacy180.com.

While specific modifications to the backbone of this compound have not been detailed in available literature, general principles from related structures suggest that further substitutions on the pyridine ring could fine-tune its biological activity. For instance, the addition of amino or other halogen groups could alter its solubility, metabolic stability, and binding interactions with target proteins.

Correlative Analyses between Structural Features and Specific Biological Targets

The biological activity of many picolinic acid derivatives, particularly those with herbicidal effects, is often linked to their interaction with specific protein targets. For synthetic auxin herbicides, a key target is the auxin-signaling F-box protein 5 (AFB5) nih.govresearchgate.net. Molecular docking studies on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives have shown that these compounds can bind effectively to the AFB5 receptor, often more intensively than the natural auxin or other synthetic herbicides like picloram (B1677784) nih.govresearchgate.net.

While no direct molecular docking or quantitative structure-activity relationship (QSAR) studies have been published for this compound, it is plausible that it could also interact with similar biological targets, especially if it exhibits auxin-like activity. The 3-chlorophenyl group would play a crucial role in this interaction, fitting into a specific binding pocket of the receptor. The electronic and steric properties of the chloro-substituted phenyl ring would influence the binding affinity and selectivity.

QSAR analyses of other picolinic acid derivatives have identified key molecular descriptors that correlate with their biological activity. For instance, in a study of dipicolinic acid derivatives, properties such as the number of double bonds, the presence of tertiary nitrogen atoms, the number of hydrogen bond donors, molecular polarity, and molecular symmetry were found to be important for antioxidant activity nih.gov. For this compound, a similar QSAR approach could elucidate the structural features that are most critical for its specific biological effects.

The table below summarizes the inhibitory activity of some 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives against the root growth of Arabidopsis thaliana, which can provide some context for the potential bioactivity of aryl-substituted picolinic acids.

CompoundR Group on Phenyl RingIC50 (µM) for A. thaliana root growth inhibition
V-1H0.062
V-22-F0.031
V-33-F0.125
V-44-F0.016
V-52-Cl0.031
V-63-Cl0.062
V-74-Cl0.008
V-82-Br0.031
Picloram-0.25
Halauxifen-methyl-0.36

Data extracted from studies on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives and is intended to illustrate general SAR trends for aryl-picolinic acids. nih.gov

Coordination Chemistry and Metal Complexation Research

5-(3-Chlorophenyl)picolinic Acid as a Ligand for Metal Ion Complexation

This compound is anticipated to be an effective ligand for a variety of metal ions, a characteristic well-documented for the parent picolinic acid molecule. researchgate.netscispace.com The presence of a nitrogen atom in the pyridine (B92270) ring and a proximate carboxylic acid group allows for the formation of stable chelate rings with metal centers. researchgate.net The introduction of a 3-chlorophenyl group at the 5-position of the pyridine ring is expected to influence the electronic properties and steric hindrance of the ligand, which in turn would modulate the stability and structure of the resulting metal complexes.

Picolinic acid and its derivatives typically act as bidentate ligands, coordinating to a metal ion through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the deprotonated carboxylate group. This mode of coordination results in the formation of a stable five-membered chelate ring. While no specific crystal structures for metal complexes of this compound are available in open literature, the coordination behavior of similar picolinic acid derivatives provides a strong basis for predicting its interactions.

Table 1: Predicted Coordination Properties of this compound with Various Metal Ions (Hypothetical)

Metal IonExpected Coordination NumberLikely GeometryNotes
Cu(II)4 or 5Square Planar or Square-PyramidalDependent on the presence of axial ligands.
Zn(II)4 or 6Tetrahedral or OctahedralZn(II) complexes often exhibit flexibility in coordination geometry.
Fe(III)6OctahedralHigh-spin or low-spin state would depend on the ligand field strength.
Co(II)4 or 6Tetrahedral or OctahedralColor and magnetic properties would be indicative of the geometry.

This table is predictive and based on the known coordination chemistry of picolinic acid and its other derivatives.

The thermodynamic stability and kinetics of complex formation are crucial parameters in understanding the behavior of a ligand in solution. For picolinic acid and its derivatives, these aspects have been the subject of numerous studies. The stability of metal complexes is typically quantified by stability constants (log K), which reflect the equilibrium of the complexation reaction.

Studies on picolinic acid have shown that it forms stable complexes with a range of divalent and trivalent metal ions. researchgate.netresearchgate.net The stability of these complexes generally follows the Irving-Williams series for divalent metals (Mn < Fe < Co < Ni < Cu > Zn). The presence of the 3-chlorophenyl substituent on the picolinic acid backbone is expected to have a discernible effect on the stability constants. The electron-withdrawing nature of the chloro-substituted phenyl ring could potentially decrease the basicity of the pyridine nitrogen, which might lead to a slight decrease in the stability of the resulting metal complexes compared to unsubstituted picolinic acid.

Kinetic studies on the formation of metal complexes with picolinic acid have revealed that the reactions often proceed through a mechanism involving the rapid formation of an outer-sphere complex followed by a slower, rate-determining step of chelate ring closure. acs.orguobabylon.edu.iq The rate of complex formation would also be influenced by the nature of the metal ion and the reaction conditions.

Table 2: Representative Stability Constants (log K₁) for Picolinic Acid Complexes with Divalent Metal Ions

Metal Ionlog K₁ (Picolinic Acid)
Co(II)4.9
Cu(II)7.6
Fe(II)4.3

Data sourced from studies on picolinic acid and are provided for comparative purposes. researchgate.net Specific values for this compound are not available.

Metal Complexes of Picolinic Acid Derivatives in Research Applications

The rich coordination chemistry of picolinic acid derivatives has led to their exploration in a wide array of research applications, from materials science to biology. The ability to fine-tune the properties of the resulting metal complexes by modifying the substituents on the picolinic acid scaffold makes them attractive candidates for targeted applications.

The synthesis of metal complexes with picolinic acid derivatives is generally straightforward. A common method involves the reaction of a metal salt with the picolinic acid derivative in a suitable solvent, often with the addition of a base to deprotonate the carboxylic acid. The resulting metal chelate can then be isolated by precipitation or crystallization.

The interaction of metal complexes with biological systems is a burgeoning area of research. Picolinic acid itself is a metabolite of tryptophan and is known to be involved in various biological processes. Metal complexes of picolinic acid and its derivatives have been investigated for their potential biological activities, including antimicrobial and anticancer properties. nih.gov

The mode of action of these complexes in a biological context is often related to their ability to interact with biomolecules such as DNA and proteins. For instance, some copper complexes of picolinic acid derivatives have been shown to bind to DNA and induce its cleavage, a property that is of interest for the development of artificial nucleases and potential therapeutic agents. nih.gov The lipophilicity of the ligand, which can be modified by substituents like the 3-chlorophenyl group, can influence the cellular uptake and localization of the metal complex. bg.ac.rs While no specific biological studies on metal complexes of this compound have been reported, the general principles derived from related compounds suggest that they could be interesting candidates for such investigations.

Computational and Theoretical Investigations

Intermolecular Interactions and Solid-State Behavior Research

The solid-state architecture of 5-(3-Chlorophenyl)picolinic acid, like many organic molecules, is governed by a complex interplay of non-covalent interactions. These forces dictate the crystal packing arrangement, which in turn influences the compound's physical properties such as solubility, melting point, and stability. Computational studies, including Hirshfeld surface analysis and energetic framework calculations, provide deep insights into the nature and relative strength of these interactions.

Hydrogen bonds are among the strongest and most directional non-covalent interactions, playing a primary role in the formation of predictable structural motifs in the crystal lattice. In the case of this compound, the molecule possesses key functional groups capable of forming robust hydrogen bonds: the carboxylic acid group (-COOH) and the pyridine (B92270) nitrogen atom.

The carboxylic acid group is a classic hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). This typically leads to the formation of a centrosymmetric dimer motif, where two molecules are linked via strong O—H···O hydrogen bonds, creating a characteristic R²₂(8) graph-set notation. This is a very common and stable arrangement for carboxylic acids.

Furthermore, the pyridine nitrogen atom acts as a hydrogen bond acceptor. This allows for the formation of intermolecular O—H···N hydrogen bonds between the carboxylic acid of one molecule and the pyridine ring of another. This interaction, combined with the carboxylic acid dimerization, can extend the structure into one-dimensional chains or more complex three-dimensional networks. researchgate.netnih.gov

In related solvated picolinic acid structures, such as 5-(trifluoromethyl)picolinic acid monohydrate, water molecules have been observed to act as bridges, connecting picolinic acid molecules through an extensive hydrogen-bonding network. nih.gov The water molecule can accept a hydrogen bond from the carboxylic acid and donate hydrogen bonds to the carboxylate oxygen and the pyridine nitrogen, facilitating the assembly of intricate, layered structures. nih.gov While the specific crystal structure of this compound is not detailed in the available literature, these fundamental interactions are expected to be the primary drivers of its crystal packing.

Table 1: Potential Hydrogen Bond Interactions in this compound

Donor (D)Acceptor (A)Type of InteractionCommon Motif
O—H (acid)O=C (acid)StrongCentrosymmetric Dimer (R²₂(8))
O—H (acid)N (pyridine)StrongChain/Sheet Formation
C—H (ring)O=C (acid)WeakNetwork Stabilization
C—H (ring)ClWeakNetwork Stabilization

π-Stacking: The attractive, non-covalent force between aromatic rings is a significant contributor to crystal cohesion. rsc.org These interactions are typically not a perfectly co-facial sandwich but are offset or parallel-displaced, where the centroid of one ring is positioned over the edge of the adjacent ring to minimize repulsive forces and maximize attraction. nih.gov In this compound, interactions could occur between the pyridine ring of one molecule and the chlorophenyl ring of a neighbor, or between like rings (pyridine-pyridine or chlorophenyl-chlorophenyl). The presence of the electron-withdrawing chlorine atom can influence the quadrupole moment of the phenyl ring, potentially favoring specific geometries. wikipedia.org The synergistic effect of hydrogen bonding and π-interactions often leads to the formation of highly ordered, dense structures. nih.gov

Other Interactions:

C—H···π Interactions: A hydrogen atom attached to a carbon can interact favorably with the electron cloud of an aromatic ring. These interactions, while weaker than hydrogen bonds, are numerous and collectively provide significant stabilization energy.

Halogen Bonding: The chlorine atom on the phenyl ring can act as an electrophilic region (a σ-hole) and interact with a nucleophilic partner, such as the carbonyl oxygen or the pyridine nitrogen. This type of directional interaction, though often weak, can play a specific role in crystal packing.

These varied interactions work in concert, with the strong hydrogen bonds defining the primary structural framework and the weaker π-stacking and van der Waals forces providing additional stabilization to create a thermodynamically favorable crystal lattice. nih.gov

To quantitatively analyze the complex network of intermolecular interactions within a crystal lattice, Hirshfeld surface analysis and energetic framework calculations are powerful computational tools. While specific studies on this compound are not available, the application of these methods to similar molecules provides a clear indication of the insights they would offer. nih.govnih.gov

Hirshfeld Surface Analysis: This technique maps the electron distribution of a molecule within a crystal to visualize and quantify intermolecular contacts. The surface is colored based on normalized contact distances (dnorm), where red spots indicate close contacts (shorter than van der Waals radii), white areas represent contacts around the van der Waals separation, and blue areas show longer contacts. nih.gov

A two-dimensional "fingerprint plot" is derived from the Hirshfeld surface, which summarizes all the intermolecular contacts as a scatter plot. This plot allows for the deconvolution of the different types of interactions and provides a percentage contribution of each to the total surface area. For molecules containing C, H, N, O, and Cl, the analysis would typically quantify the following contacts:

H···H: Often the largest contributor, representing van der Waals forces. nih.gov

C···H/H···C: Indicative of C—H···π interactions. nih.gov

O···H/H···O: Represents hydrogen bonding.

Cl···H/H···Cl: Highlights contacts involving the chlorine atom, which can include both hydrogen bonding and halogen bonding aspects. nih.gov

C···C: Can indicate the presence of π-stacking interactions. nih.gov

Table 2: Illustrative Breakdown of Intermolecular Contacts from Hirshfeld Surface Analysis for a Similar Aromatic Carboxylic Acid

Contact TypeTypical Contribution (%)Primary Interaction Represented
H···H40 - 50%Van der Waals forces
C···H/H···C20 - 25%C—H···π interactions
O···H/H···O15 - 20%Hydrogen Bonding
Cl···H/H···Cl5 - 10%Halogen/Hydrogen Bonding
C···C3 - 5%π-Stacking
N···H/H···N3 - 5%Hydrogen Bonding

Note: This table is illustrative and based on data for structurally related compounds. nih.govnih.gov The exact percentages for this compound would require experimental crystal structure data.

Mechanistic Research into Biological Activities Excluding Clinical Data, Dosage, Safety, and Direct Properties

Mechanisms of Antiparasitic Activity

The quest for novel therapeutic agents against visceral leishmaniasis, a severe parasitic disease caused by Leishmania donovani, has led to the exploration of diverse chemical scaffolds. While direct and detailed mechanistic studies on 5-(3-Chlorophenyl)picolinic acid's action against Leishmania donovani are not extensively documented in publicly available research, studies on its derivatives provide significant insights into its potential antiparasitic mechanisms.

Research on Inhibition of Leishmania donovani in in vitro Models

Recent research has highlighted the potential of derivatives of this compound as potent anti-leishmanial agents. A notable study focused on diacyl-hydrazide derivatives, which incorporate the this compound moiety. nih.govacs.org This research emerged from a high-throughput screening that identified the diacyl-hydrazide scaffold as having activity against L. donovani. nih.gov

Subsequent structure-activity relationship (SAR) studies led to the synthesis of a new series of lead compounds with significant in vitro activity against L. donovani. These optimized diacyl-hydrazide compounds demonstrated nanomolar efficacy against the parasite while exhibiting no toxicity towards human THP-1 macrophages, a cell line commonly used as a host for Leishmania in vitro. nih.gov The synthesis of the core component, this compound, was achieved through a Suzuki-Miyaura cross-coupling reaction. nih.govacs.org While these studies confirm the inhibitory potential of compounds derived from this compound in in vitro models of L. donovani infection, they primarily focus on the efficacy of the final derivatives rather than the specific inhibitory mechanism of the parent compound itself.

Investigation of Molecular Targets within Parasitic Pathways

The precise molecular targets of this compound within Leishmania donovani remain an area for further investigation. However, the broader field of anti-leishmanial drug discovery has identified several critical parasitic pathways that are often targeted. These include pathways involved in glucose metabolism, sterol biosynthesis, nucleotide and glycosylphosphatidylinositol (GPI) anchor synthesis, and the maintenance of trypanothione (B104310) and polyamine levels. mdpi.comnih.gov Other potential targets encompass cyclin-dependent kinases, topoisomerases, and cathepsin-like proteases. mdpi.com

Given that picolinic acid and its derivatives are known to interact with metal-containing proteins, it is plausible that this compound could exert its antiparasitic effect by targeting metalloenzymes within Leishmania that are crucial for its survival. However, without specific molecular docking or biochemical studies on this particular compound, this remains a hypothesis. The research on its diacyl-hydrazide derivatives suggests a promising scaffold for future drug development, which will undoubtedly involve the elucidation of their specific molecular targets within the parasite. nih.gov

Mechanisms of Antiviral Activity

The antiviral properties of picolinic acid and its derivatives have been attributed to their ability to interfere with viral entry and replication processes. The primary mechanisms identified involve the modulation of zinc finger proteins and the inhibition of viral-cellular membrane fusion.

Elucidation of Zinc Finger Protein (ZFP) Binding and Function Modulation

A key mechanism of action for picolinic acid-based compounds is their interaction with zinc finger proteins (ZFPs). drugbank.com ZFPs are a diverse group of proteins characterized by one or more zinc ions that are coordinated to amino acid residues, forming a finger-like structure. These proteins play critical roles in a multitude of cellular processes, including gene transcription and viral replication and packaging. drugbank.com

Research indicates that picolinic acid can bind to ZFPs, altering their structure and disrupting the binding of zinc. This interference with zinc coordination inhibits the normal function of these proteins. drugbank.com As many viruses utilize ZFPs for their replication and assembly, the disruption of ZFP function by compounds like this compound presents a potent antiviral strategy. This mechanism has been demonstrated to be effective against a range of viruses in both in vitro and in vivo models. drugbank.com

Target Mechanism of Action Effect
Zinc Finger Proteins (ZFPs)Binds to ZFPs, altering their structure and disrupting zinc binding.Inhibits the normal function of ZFPs, which are crucial for viral replication and packaging.

Research into Inhibition of Viral-Cellular Membrane Fusion

Another significant antiviral mechanism of picolinic acid is the inhibition of viral-cellular membrane fusion, a critical step for the entry of enveloped viruses into host cells. Mechanistic studies have revealed that picolinic acid can compromise the integrity of the viral membrane. acs.orgmdpi.com This disruption prevents the fusion of the viral envelope with the cellular membrane, thereby blocking the release of the viral genome into the cytoplasm and halting the infection process at a very early stage. acs.orgmdpi.com This mode of action provides a broad-spectrum antiviral effect against various enveloped viruses. acs.org

Process Mechanism of Inhibition Outcome
Viral-Cellular Membrane FusionCompromises the integrity of the viral membrane.Prevents the fusion of the viral envelope with the host cell membrane, blocking viral entry.

Mechanisms of Herbicidal Action

Picolinic acid and its derivatives are a well-established class of synthetic auxin herbicides. Their mode of action involves mimicking the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth that ultimately results in the death of susceptible plant species.

The primary molecular target for picolinic acid-based herbicides is the auxin signaling pathway. Specifically, these compounds are recognized by a family of F-box proteins that act as auxin receptors. While the natural auxin, indole-3-acetic acid (IAA), primarily binds to the F-box protein TIR1 (Transport Inhibitor Response 1), synthetic auxins like those in the picolinate (B1231196) class have been shown to preferentially target other members of this family, such as AFB5 (Auxin Signaling F-box 5).

This binding event initiates a cascade of cellular responses. The herbicide-receptor complex targets a family of transcriptional repressors known as Aux/IAA proteins for degradation via the ubiquitin-proteasome system. The removal of these repressors leads to the activation of auxin-responsive genes, which in turn causes a variety of physiological effects including epinastic growth, stem curling, and ultimately, plant death. The selectivity of these herbicides for broadleaf weeds over grasses is attributed to differences in their uptake, metabolism, and the specific composition of the auxin signaling machinery in different plant species.

Target Protein Mechanism of Action Physiological Effect
Auxin Signaling F-box Protein 5 (AFB5)Binds to the AFB5 receptor, mimicking natural auxin.Initiates the degradation of Aux/IAA transcriptional repressors.
Aux/IAA Transcriptional RepressorsTargeted for degradation by the herbicide-receptor complex.Leads to uncontrolled activation of auxin-responsive genes, causing abnormal growth and plant death.

Mechanisms of Neuroprotection

While direct studies on the neuroprotective mechanisms of this compound are limited, research on related picolinic acid derivatives provides insights into potential pathways.

Studies on other picolinic acid derivatives have pointed towards anti-inflammatory and antioxidant pathways as key mechanisms for neuroprotection. For example, a study on pyrazolone (B3327878) derivatives of picolinic acid demonstrated neuroprotective effects in a mouse model of pentylenetetrazole (PTZ)-induced neuroinflammation. nih.gov The protective effects were attributed to the regulation of the NF-κB/TNF-α/ROS pathway. nih.gov The tested compounds were found to possess antioxidant potential and ameliorated the elevation of inflammatory mediators and oxidative stress induced by PTZ. nih.gov

Another area of investigation for neuroprotection involves the modulation of glutamate (B1630785) receptors. As will be discussed in section 6.5.2, picolinic acid derivatives are known to modulate metabotropic glutamate receptors, which play a crucial role in neuronal excitability and synaptic plasticity. mdpi.comnih.gov Dysregulation of glutamate signaling is implicated in various neurodegenerative diseases, and modulation of these receptors can offer a pathway to neuroprotection. nih.govnih.gov

It is important to note that these findings are for structurally related compounds, and further research is needed to determine if this compound exerts neuroprotective effects through similar mechanisms.

Table 2: Potential Neuroprotective Mechanisms of Picolinic Acid Derivatives

Derivative Class Proposed Mechanism Key Mediators
Pyrazolone derivatives Anti-inflammatory and antioxidant NF-κB, TNF-α, ROS

Other Investigated Biological Interaction Mechanisms

One of the proposed mechanisms of action for this compound involves its ability to interact with and potentially inhibit the function of certain enzymes. It has been suggested that this compound can bind to zinc finger proteins. Zinc finger domains are common structural motifs in a wide array of proteins, including transcription factors and enzymes, where the zinc ion is crucial for maintaining the structural integrity and function of the protein. By binding to these domains, this compound could disrupt the protein's three-dimensional structure, leading to an inhibition of its biological activity. This disruption could affect various cellular processes, including gene transcription and enzymatic catalysis.

While high-throughput screening studies are a common method for identifying novel enzyme inhibitors, a review of the available literature did not identify this compound as a hit in broad screening campaigns against specific enzyme targets like N5-Carboxylaminoimidazole Ribonucleotide Synthetase. nih.govnih.gov

A significant area of investigation for picolinic acid derivatives is their activity as modulators of metabotropic glutamate receptors, particularly the mGluR5 subtype. nih.govnih.govacs.org These receptors are G-protein coupled receptors that play a vital role in modulating synaptic transmission and neuronal excitability throughout the central nervous system. nih.gov

Numerous studies have identified picolinamide (B142947) derivatives, which are structurally very similar to picolinic acids, as potent and selective negative allosteric modulators (NAMs) or positive allosteric modulators (PAMs) of mGluR5. nih.govmdpi.comnih.govacs.org These modulators bind to a site on the receptor that is distinct from the glutamate binding site and can either inhibit or enhance the receptor's response to glutamate. mdpi.com For example, the compound N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide was identified as a potent mGluR5 NAM with a Ki value of 4.4 nM. acs.org

Given the structural similarity between these reported mGluR5 modulators and this compound, it is plausible that this compound also interacts with and modulates the activity of mGluR5. However, direct experimental evidence for this interaction is not yet present in the scientific literature. The potential for mGluR5 modulation represents a significant avenue for future research into the biological activities of this compound.

Table 3: Examples of Picolinamide-based mGluR5 Modulators

Compound Type of Modulation Reported Potency
N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide NAM Ki = 4.4 nM
Fenobam NAM

Research on Derivatization and Scaffold Expansion

Design Principles for Novel 5-(3-Chlorophenyl)picolinic Acid Derivatives

The design of new derivatives based on the this compound scaffold is guided by established medicinal chemistry principles. A primary strategy is molecular hybridization , which involves linking the core scaffold with other known pharmacophores to create hybrid compounds with potentially synergistic or novel activities. For instance, combining a quinoline (B57606) scaffold with a chalcone (B49325) fragment has been explored to produce molecules with enhanced anticancer potential mdpi.com. This approach leverages the distinct biological activities of each component to generate a more potent derivative.

Another key design principle is the strategic modification of functional groups to improve target engagement and pharmacokinetic properties. In the development of novel herbicides, researchers have used parent compounds like clopyralid (B1669233) and picloram (B1677784) as starting points. By replacing a chlorine atom on the picolinic acid ring with a substituted pyrazolyl ring, new series of compounds with potentially greater efficacy and a broader spectrum of activity have been designed mdpi.com. Similarly, the integration of various heterocyclic systems, such as pyrazole (B372694) or pyrrolidine (B122466) moieties, onto a core structure can yield derivatives that act as dual inhibitors of multiple biological targets nih.gov. This strategy of scaffold expansion allows for the exploration of new chemical space and the development of compounds with novel mechanisms of action.

Synthetic Accessibility and Diversification Strategies

The generation of a diverse library of this compound derivatives relies on accessible and versatile synthetic methodologies. Classical organic reactions are frequently employed to introduce chemical diversity. The Mannich reaction, for example, has been utilized to synthesize 4-substituted derivatives of related heterocyclic systems, demonstrating a reliable method for adding specific side chains nih.gov.

A cornerstone of diversification is nucleophilic substitution , which allows for the sequential introduction of different functional groups. In the synthesis of 1,3,5-triazine (B166579) derivatives, for instance, the stepwise substitution of chlorine atoms on a cyanuric chloride precursor at controlled temperatures enables the precise construction of mono-, di-, and tri-substituted products mdpi.com. This method provides a high degree of control over the final structure.

To align with the principles of green chemistry, modern synthetic techniques are increasingly being adopted. Microwave-assisted and ultrasound-assisted synthesis offer significant advantages, including drastically reduced reaction times, increased yields, and lower energy consumption mdpi.com. These methods, sometimes paired with phase-transfer catalysts, facilitate more efficient and environmentally sustainable production of novel derivatives mdpi.com.

Impact of Substituent Effects on Mechanistic Outcomes in New Derivatives

The specific nature and position of substituents on the this compound scaffold profoundly influence the biological and mechanistic outcomes of its derivatives. The electronic properties of these substituents are a critical factor. Research on analogous phenyl-substituted compounds has shown that the presence of electron-withdrawing groups , such as chloro or bromo groups, particularly at the meta positions of the phenyl ring, can be beneficial for inhibitory activity mdpi.com. These groups can alter the electronic distribution of the molecule, potentially enhancing its interaction with biological targets.

Conversely, the introduction of electron-donating groups on the phenyl ring has been found to be detrimental to the activity of certain inhibitors mdpi.com. The position of the substituent is also crucial; substitutions at the ortho and meta positions may be more beneficial than those at the para position mdpi.com. Computational studies further clarify these observations, showing that electron-withdrawing substituents can modify key physicochemical features, such as increasing electrophilicity and hardness while decreasing the basicity of nearby atoms, thereby influencing chemical reactivity rsc.org. The steric bulk of substituents also plays a role, as overly large groups can hinder the molecule from fitting into a target's binding site mdpi.com.

The following table summarizes research findings on the impact of different substituents on the biological activity of related heterocyclic compounds.

Compound IDCore ScaffoldKey SubstituentsBiological Activity (IC₅₀)Target
12e Quinoline-Chalcone4-((2-methylquinolin-4-yl)amino)phenyl1.38 µMMGC-803 Cells mdpi.com
7c 5-(4-chlorophenyl)furanPyrazoline derivative0.09 µMLeukemia SR Cells nih.gov
7e 5-(4-chlorophenyl)furanPyrazoline derivative0.05 µMLeukemia SR Cells nih.gov
11a 5-(4-chlorophenyl)furanPyridine (B92270) derivative0.06 µMLeukemia SR Cells nih.gov
1h Aminomethylene Bisphosphonate3,5-dichlorophenyl1-5 µM rangeHuman P5CR1 mdpi.com
1n Aminomethylene Bisphosphonate3,5-dibromophenyl1-5 µM rangeHuman P5CR1 mdpi.com

Advanced Analytical and Spectroscopic Research Applications

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Conformational Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and investigation of conformational preferences of 5-(3-Chlorophenyl)picolinic acid in solution. Both ¹H and ¹³C NMR are routinely used to verify the structural integrity of the synthesized molecule.

In derivatives of picolinic acid, NMR studies, particularly temperature-dependent experiments, can reveal the dynamics of conformational changes. For instance, in related systems, restricted rotation around amide bonds or the interconversion of ring conformations can lead to the appearance of distinct sets of signals in the NMR spectrum at different temperatures. researchgate.net The analysis of coupling constants and Nuclear Overhauser Effects (NOEs) provides critical information about the relative orientation of different parts of the molecule. For example, in complex flavonoid structures, NOE experiments have been used to differentiate between isomers and to understand hindered rotation about intermolecular bonds. usda.gov While specific studies on this compound are not extensively detailed in the provided results, the principles from related compounds are directly applicable. The chemical shifts and coupling patterns of the protons on the pyridine (B92270) and phenyl rings would be sensitive to the molecule's conformation, including the dihedral angle between the two rings.

Table 8.1.1: Representative NMR Data for Picolinic Acid Derivatives
NucleusChemical Shift Range (ppm)Coupling Constants (Hz)Information Gained
¹H7.0 - 9.02-10Aromatic proton environment, substitution patterns
¹³C120 - 170-Carbon skeleton, presence of functional groups
¹⁹FVaries-If fluorinated derivatives are synthesized

Note: This table represents typical data for picolinic acid derivatives and is for illustrative purposes. Specific values for this compound would require experimental determination.

Utilization of Mass Spectrometry for Molecular Characterization and Reaction Monitoring

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. Electrospray ionization (ESI-MS) is a common method used to generate ions of the molecule, providing accurate molecular weight confirmation. High-resolution mass spectrometry (HRMS) can further confirm the elemental formula.

In a broader context, mass spectrometry, particularly in the form of Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM), has become a powerful tool for quantitative analysis and reaction monitoring. nih.govnih.govmdpi.com SRM, typically performed on a triple quadrupole mass spectrometer, offers high sensitivity and specificity for quantifying target molecules by monitoring specific precursor-to-product ion transitions. nih.govmdpi.com PRM, a more recent development utilizing high-resolution mass analyzers like the Orbitrap, allows for the parallel detection of all product ions, enhancing specificity and confidence in identification. nih.govmdpi.com While direct applications to this compound synthesis are not detailed, these techniques are highly suitable for monitoring the progress of its synthesis, for example, in a Suzuki-Miyaura cross-coupling reaction, by tracking the consumption of reactants and the formation of the product in real-time.

Table 8.2.1: Mass Spectrometry Techniques for the Analysis of this compound
TechniqueIonization MethodMass AnalyzerKey Application
LC-MSESIQuadrupole, TOFMolecular weight confirmation, Purity analysis
HRMSESIOrbitrap, FT-ICRAccurate mass measurement, Elemental composition
SRMESITriple QuadrupoleQuantitative analysis, Reaction monitoring
PRMESIQuadrupole-OrbitrapTargeted quantification with high resolution
Table 8.3.1: Crystallographic Data for a Related Picolinic Acid Derivative
CompoundCrystal SystemSpace GroupKey InteractionsReference
5-(trifluoromethyl)picolinic acid monohydrateOrthorhombicPca2₁Water-bridged hydrogen bonding nih.gov

Infrared (IR) and Raman Spectroscopy in Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure. These techniques are sensitive to the types of chemical bonds present and their local environment. In the context of this compound, IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the carboxylic acid group (O-H and C=O stretching), the pyridine ring (C-N and C-C stretching), and the chlorophenyl group (C-Cl and C-H stretching).

The vibrational frequencies observed in IR and Raman spectra can be used to identify the compound and can also provide insights into intermolecular interactions, such as hydrogen bonding. Changes in the position and shape of the O-H and C=O stretching bands, for example, can indicate the presence and strength of hydrogen bonds in the solid state or in solution. While specific vibrational data for this compound is not available in the provided search results, the principles of vibrational spectroscopy are well-established for related aromatic carboxylic acids.

UV-Visible Spectroscopy in Electronic Transition and Complexation Studies

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π→π* and n→π* transitions within the pyridine and phenyl rings. researchgate.net

This technique is particularly useful for studying the formation of metal complexes. researchgate.netresearchgate.netresearchgate.net The coordination of a metal ion to a ligand like this compound typically results in a shift in the absorption maxima (a chromic shift) and a change in the molar absorptivity. researchgate.netresearchgate.net By systematically varying the concentrations of the metal ion and the ligand and monitoring the changes in the UV-Vis spectrum, it is possible to determine the stoichiometry and stability of the resulting complexes. researchgate.net For instance, in studies of other picolinic acid derivatives, UV-Vis spectroscopy has been used to investigate complexation with various metal ions, such as V(III) and Fe(III), and to follow the kinetics of reactions involving these complexes. researchgate.netrsc.org

Table 8.5.1: Typical UV-Visible Absorption Maxima for Picolinic Acid Systems
Systemλmax (nm)Type of Transition
Picolinic Acid Ligand~260-280π→π*
Metal-Picolinate ComplexShifted λmaxLigand-to-Metal Charge Transfer (LMCT)

Note: The exact λmax values are dependent on the solvent, pH, and the specific metal ion involved.

Future Directions and Emerging Research Avenues

Exploration of 5-(3-Chlorophenyl)picolinic Acid in Novel Chemical Reaction Catalysis

The inherent structural features of this compound, particularly the nitrogen atom of the pyridine (B92270) ring and the carboxylic acid group, make it an excellent candidate as a ligand in coordination chemistry. These sites can chelate to a wide variety of metal ions, suggesting a significant potential for its use in developing novel catalysts.

Future research could focus on synthesizing metal complexes of this compound and evaluating their catalytic activity in various organic transformations. An emerging area of interest is its potential role in advanced oxidation processes (AOPs). For instance, research on the parent compound, picolinic acid (PICA), has shown it can significantly mediate the activation of peracetic acid (PAA) by Manganese(II) for the degradation of micropollutants in wastewater. nih.gov This process is believed to involve the formation of high-valent manganese species, which are potent oxidizing agents. nih.gov By analogy, complexes of this compound could be explored for similar applications. The electronic influence of the 3-chlorophenyl substituent may modulate the redox potential and stability of the resulting metal complexes, potentially leading to catalysts with enhanced reactivity and selectivity. Investigations could systematically screen different transition metals and reaction conditions to optimize catalytic performance for specific degradation targets or synthetic reactions, such as C-H activation or cross-coupling reactions. acs.org

Computational Modeling for Predictive Design of Enhanced Derivatives with Tuned Mechanistic Profiles

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new chemical entities, bypassing a purely empirical trial-and-error approach. For this compound, computational modeling can provide deep insights into its structure-property relationships and guide the rational design of derivatives with tailored functionalities.

A key approach is the use of Quantitative Structure-Activity Relationship (QSAR) modeling. mdpi.com By synthesizing a focused library of derivatives with varied substituents on the phenyl and pyridine rings and correlating their structural features with experimentally measured activities (e.g., catalytic efficiency, biological activity), predictive QSAR models can be built. nih.gov These models, often employing 2D or 3D descriptors, can then be used to forecast the activity of yet-unsynthesized derivatives, prioritizing the most promising candidates for synthesis. mdpi.comnih.gov

Furthermore, molecular docking simulations can be employed to predict the binding interactions of these derivatives with specific biological targets, such as enzymes or protein receptors. nih.gov Quantum chemical calculations can elucidate electronic properties, such as ionization potential and molecular orbital energies, which are fundamental to understanding the reactivity and physiological effects of picolinic acid derivatives. nih.gov This multi-faceted computational approach allows for the in silico design of enhanced derivatives, fine-tuning their electronic and steric properties to achieve a desired mechanistic profile for applications ranging from medicinal chemistry to materials science. nih.govrsc.org

Investigation of the Compound's Role in Supramolecular Chemistry and Advanced Materials Research

Supramolecular chemistry, which focuses on non-covalent interactions, provides a pathway to construct complex, functional architectures from molecular building blocks. This compound is a highly promising building block for such endeavors. Its carboxylic acid and pyridine moieties are classic functional groups for forming robust and predictable hydrogen-bonded networks. nih.gov

An exciting research direction is the use of this compound as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs). nih.govnih.gov MOFs are crystalline, porous materials with exceptionally high surface areas, making them suitable for applications in gas storage, separation, and heterogeneous catalysis. nih.gov The geometry and connectivity of this compound could lead to novel MOF topologies. The chlorophenyl group could further influence the framework's properties through π-stacking or even halogen bonding interactions, creating specific adsorption sites or modulating the electronic environment of catalytic metal centers within the framework. nih.gov

Beyond MOFs, the self-assembly properties of this molecule could be harnessed to create other advanced materials, such as gels, liquid crystals, or functional co-crystals. nih.gov By understanding the interplay of hydrogen bonding, halogen bonding, and π-stacking, researchers can design and synthesize new materials with tailored physical and chemical properties. nih.govnih.gov

Development of Eco-Friendly and Sustainable Synthetic Pathways for Derivatives

While established methods like the Suzuki-Miyaura cross-coupling reaction are effective for synthesizing this compound, they often rely on palladium catalysts and organic solvents like toluene (B28343) or DMF, which present cost and environmental challenges. Adhering to the principles of green chemistry, future research must focus on developing more sustainable and eco-friendly synthetic routes. mdpi.comnih.govnih.gov

This involves several potential strategies:

Alternative Catalysts: Exploring catalysts based on more abundant and less toxic earth-abundant metals (e.g., iron, copper) to replace precious metals like palladium. mdpi.com

Green Solvents: Replacing conventional organic solvents with greener alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG), or even developing solvent-free reaction conditions. nih.govresearchgate.net

Energy Efficiency: Utilizing energy-efficient technologies like microwave or ultrasound irradiation to reduce reaction times and energy consumption. researchgate.net

Atom Economy: Designing one-pot, multi-component reactions that maximize the incorporation of starting materials into the final product, thereby minimizing waste. rsc.org

Innovations in this area could also involve biocatalysis or phytocatalysis, using enzymes or plant-derived catalysts to perform synthetic steps under mild, aqueous conditions. mdpi.com Developing such pathways would not only reduce the environmental footprint of producing this compound and its derivatives but also align with the growing demand for sustainable practices in the chemical industry. researchgate.net

Q & A

Q. What analytical methods are recommended for characterizing the purity and structure of 5-(3-Chlorophenyl)picolinic acid?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm structural integrity. For derivatives, 19F^{19}F-NMR may be required if fluorinated analogs are synthesized (e.g., trifluoromethyl derivatives) .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases like acetonitrile/water (acidified with 0.1% formic acid) optimize resolution for chlorinated aromatic compounds .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in negative or positive ion mode provides accurate molecular weight confirmation.
  • X-ray Crystallography: For crystalline derivatives (e.g., iodolactonization products), single-crystal X-ray analysis resolves regiochemical outcomes and stereochemistry .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
  • Emergency Procedures:
    • Skin Contact: Immediately remove contaminated clothing and rinse skin with water for 15 minutes .
    • Eye Exposure: Flush eyes with water for at least 10 minutes and seek medical attention .
  • Waste Disposal: Collect halogenated waste separately and dispose of via certified hazardous waste services. Avoid release into drains due to environmental toxicity .

Q. How can reaction conditions be optimized for synthesizing this compound derivatives?

Methodological Answer:

  • Reagent Stoichiometry: Increase equivalents of iodine (I2_2) and base (e.g., NaHCO3_3) to improve yields in iodolactonization reactions. For example, 3 equiv. I2_2 and NaHCO3_3 in acetonitrile at 25°C increased yields to 70% .
  • Solvent Selection: Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates. Ionic liquids like EmimEtSO4_4 can improve regioselectivity in sterically hindered systems .
  • Temperature Control: Higher temperatures (40–50°C) may reduce reaction times but risk side-product formation. Monitor via TLC or HPLC .

Advanced Research Questions

Q. How can regioselectivity challenges in iodolactonization of this compound derivatives be addressed?

Methodological Answer:

  • Steric and Electronic Effects: The meta-chlorophenyl group introduces steric hindrance, favoring 5-exo-dig cyclization over 6-endo-dig pathways. To suppress this:
    • Use ionic liquids (e.g., EmimEtSO4_4) at 50°C to stabilize transition states and favor 6-endo products (e.g., 4d in 85% yield) .
    • Adjust base concentration to deprotonate intermediates selectively .
  • Mechanistic Validation: Combine DFT calculations with experimental data (e.g., X-ray structures of products) to map reaction pathways .

Q. What strategies resolve polymorphism in pharmaceutical derivatives of this compound?

Methodological Answer:

  • Crystallization Screening: Test solvents (e.g., ethanol/water mixtures) under varying temperatures to isolate stable polymorphs (e.g., CS1, CS2, CS3 crystal forms) .
  • Thermal Analysis: Differential Scanning Calorimetry (DSC) identifies phase transitions, while Powder X-ray Diffraction (PXRD) confirms lattice stability .
  • Co-crystallization: Co-formers like glycine or succinic acid may enhance solubility and stability of active pharmaceutical ingredients (APIs) .

Q. How do structural modifications of this compound influence β3-adrenergic receptor binding?

Methodological Answer:

  • Bioisosteric Replacement: Replace the chlorophenyl group with trifluoromethyl or bromophenyl moieties to assess steric and electronic effects on receptor affinity .
  • Pharmacophore Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with receptor residues (e.g., Ser165^{165}, Asp117^{117}) .
  • In Vivo Validation: Test derivatives in animal models (e.g., murine obesity studies) to correlate structural changes with metabolic activity .

Q. How should researchers analyze and resolve contradictory data in reaction byproduct formation?

Methodological Answer:

  • Chromatographic Separation: Use preparative HPLC or flash chromatography to isolate byproducts (e.g., 5-exo-dig vs. 6-endo-dig iodolactones) .
  • Mechanistic Probes: Isotopic labeling (e.g., 18O^{18}O) or kinetic studies can distinguish competing pathways .
  • Cross-Validation: Compare results across multiple batches and independent labs to confirm reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.